8-Chloro-3-methylisoquinoline
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Overview
Description
8-Chloro-3-methylisoquinoline is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with suitable reagents. For instance, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinolines . Another method involves the use of microwave irradiation to promote sequential coupling-imination-annulation reactions .
Industrial Production Methods: Industrial production of isoquinolines, including this compound, often employs green chemistry principles. This includes the use of recyclable catalysts, solvent-free reaction conditions, and one-pot synthesis methods to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for isoquinolines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce various hydrogenated isoquinoline derivatives .
Scientific Research Applications
8-Chloro-3-methylisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-3-methylisoquinoline involves its interaction with various molecular targets. It can act on enzymes and receptors, modulating their activity. For instance, isoquinoline derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression . The exact pathways and targets depend on the specific derivative and its structural modifications.
Comparison with Similar Compounds
Quinoline: A structural isomer of isoquinoline, differing in the position of the nitrogen atom in the ring system.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline skeleton.
Uniqueness: 8-Chloro-3-methylisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and methyl groups can enhance its stability and modify its interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
8-chloro-3-methylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPYXLRJQYXSTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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